Product packaging for Stannous dioctanoate(Cat. No.:CAS No. 1912-83-0)

Stannous dioctanoate

Cat. No.: B160931
CAS No.: 1912-83-0
M. Wt: 405.1 g/mol
InChI Key: JQZRVMZHTADUSY-UHFFFAOYSA-L
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Description

Stannous dioctanoate, more commonly known in research as tin(II) 2-ethylhexanoate or stannous octoate, is an organotin compound that serves as a highly efficient catalyst in polymer chemistry. Its primary research value lies in facilitating two major types of polymerization reactions. Firstly, it is extensively used as a catalyst for the production of polyurethanes, significantly accelerating the urethane-forming reaction between polyols and isocyanates to create flexible and rigid foams, coatings, and elastomers . Secondly, it is the most frequently used catalyst for the ring-opening polymerization (ROP) of cyclic esters such as lactide and glycolide . This application is critical for producing biodegradable polymers like polylactic acid (PLA) and polycarbonates, which are of significant interest for biomedical and environmental applications . The compound is approved by the US FDA for use in certain applications, which adds to its utility in research aimed at developing new materials for regulated industries . The mechanism of action for this compound involves its function as a Lewis acid. The tin center coordinates with the carbonyl oxygen of the monomer, activating it for nucleophilic attack. In ROP, this can follow a coordination-insertion mechanism, where the activated monomer inserts into the tin-alkoxide bond, allowing for control over the polymer chain growth . It is also a potent transesterification catalyst, which can be utilized to modify polymer microstructures . Researchers value this compound for its ability to help control the molecular weight and architecture of polymers. This compound is a clear to yellowish liquid, soluble in most organic solvents but reactive with water and strong oxidizing agents . It must be stored under a protective atmosphere such as nitrogen to prevent oxidation and deactivation . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated environment, such as a fume hood .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O4Sn+2 B160931 Stannous dioctanoate CAS No. 1912-83-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

octanoate;tin(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Sn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZRVMZHTADUSY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Sn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124-07-2 (Parent)
Record name Octanoic acid, tin(2+) salt (2:1)
Source ChemIDplus
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DSSTOX Substance ID

DTXSID10890550
Record name Octanoic acid, tin(2+) salt (2:1)
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Molecular Weight

405.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-83-0
Record name Octanoic acid, tin(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, tin(2+) salt (2:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanoic acid, tin(2+) salt (2:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tin di(octanoate)
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where stannous oxide acts as a Lewis acid to facilitate the cleavage of the anhydride bond. The general stoichiometry is:
SnO+(C7H15CO)2OSn(C7H15COO)2+H2O\text{SnO} + (\text{C}_7\text{H}_{15}\text{CO})_2\text{O} \rightarrow \text{Sn(C}_7\text{H}_{15}\text{COO})_2 + \text{H}_2\text{O}

Key parameters include:

  • Temperature : 120–140°C to ensure complete dehydration.

  • Atmosphere : Nitrogen or argon to prevent oxidation of stannous ions.

  • Reaction Time : 90–120 minutes for optimal yield.

Industrial Refinements

A modified anhydride method employs vacuum distillation (105–145°C) to remove water and unreacted acid, achieving >95% purity. The addition of antioxidants (e.g., hindered phenols) further stabilizes the product against oxidative degradation.

Table 1: Optimal Parameters for Anhydride Method

ParameterRangeImpact on Yield/Purity
Temperature120–140°CHigher temps accelerate reaction but risk oxidation
Stirring Speed300–400 rpmEnsures homogeneous mixing
Antioxidant Concentration0.1–0.5 wt%Prevents Sn(II) → Sn(IV) oxidation
Vacuum Pressure10–15 mmHgRemoves volatiles efficiently

Double Decomposition Method

This method leverages metathesis reactions between stannous chloride (SnCl<sub>2</sub>) and sodium 2-ethylhexanoate (NaC<sub>7</sub>H<sub>15</sub>COO).

Reaction Pathway

SnCl2+2NaC7H15COOSn(C7H15COO)2+2NaCl\text{SnCl}_2 + 2\text{NaC}_7\text{H}_{15}\text{COO} \rightarrow \text{Sn(C}_7\text{H}_{15}\text{COO})_2 + 2\text{NaCl}

Challenges and Solutions

  • Byproduct Removal : Sodium chloride precipitates are filtered, but residual NaCl can contaminate the product. Industrial protocols use solvent extraction (e.g., toluene) to isolate this compound.

  • pH Control : Maintaining a pH of 4.5–5.5 prevents hydrolysis of SnCl<sub>2</sub> into Sn(OH)<sub>2</sub>.

Table 2: Yield Optimization in Double Decomposition

VariableOptimal ValueEffect
Molar Ratio (SnCl<sub>2</sub>:NaC<sub>7</sub>H<sub>15</sub>COO)1:2.1Excess Na salt drives reaction
SolventTolueneHigh partition coefficient
Reaction Time30–45 minutesProlonged time risks side reactions

Electrochemical Synthesis

The electrochemical method offers a solvent-free route, utilizing tin metal as the anode in an electrolytic cell.

Mechanism

At the anode:
SnSn2++2e\text{Sn} \rightarrow \text{Sn}^{2+} + 2e^-
At the cathode:
2H++2eH22\text{H}^+ + 2e^- \rightarrow \text{H}_2
Tin ions react with 2-ethylhexanoic acid in the electrolyte:
Sn2++2C7H15COOHSn(C7H15COO)2+2H+\text{Sn}^{2+} + 2\text{C}_7\text{H}_{15}\text{COOH} \rightarrow \text{Sn(C}_7\text{H}_{15}\text{COO})_2 + 2\text{H}^+

Industrial Scalability

  • Current Density : 100–120 A/m² at the anode and 800–1000 A/m² at the cathode.

  • Electrolyte Composition : Sodium chloride (5–10 wt%) with 2-ethylhexanoic acid.

Table 3: Electrochemical Process Parameters

ParameterValueNote
Temperature60–70°CEnhances ion mobility
Cell Voltage3–4 VMinimizes side reactions
Acid Concentration20–25 wt%Balances conductivity and cost

One-Step Synthesis (Patent CN1180691A)

A novel one-step method replaces sodium hydroxide with sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>), reducing costs and simplifying purification.

Reaction Overview

SnCl2+2C7H15COOH+Na2CO3Sn(C7H15COO)2+2NaCl+CO2+H2O\text{SnCl}_2 + 2\text{C}_7\text{H}_{15}\text{COOH} + \text{Na}_2\text{CO}_3 \rightarrow \text{Sn(C}_7\text{H}_{15}\text{COO})_2 + 2\text{NaCl} + \text{CO}_2 + \text{H}_2\text{O}

Key Innovations

  • CO<sub>2</sub> Atmosphere : Retained to inhibit oxidation, supplemented with argon.

  • Antioxidant Additives : "No. 1 oxidation inhibitor" (proprietary) enhances stability.

  • Mol Ratio Optimization : 2-ethylhexanoic acid : SnCl<sub>2</sub> : Na<sub>2</sub>CO<sub>3</sub> = 1 : 0.4–0.7 : 0.45–0.75.

Table 4: One-Step Method Performance Metrics

MetricValueAdvantage
Tin Conversion Efficiency92–95%Reduces raw material waste
Production Cost30% lower than NaOH-based methodsEconomical for scale-up
Purity98–99%Competes with imported products

Comparative Analysis of Methods

Yield and Purity

  • Anhydride Method : Highest purity (99%) but requires expensive anhydride.

  • Double Decomposition : Moderate yield (85–90%) with NaCl contamination risks.

  • Electrochemical : Eco-friendly but energy-intensive.

  • One-Step Synthesis : Balances cost and efficiency, ideal for industrialization.

Industrial Adoption

  • Polyurethane Sector : Prefers one-step synthesis for cost-effectiveness.

  • High-Purity Applications : Anhydride method remains standard .

Chemical Reactions Analysis

Types of Reactions: Stannous dioctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents under ambient conditions.

    Reduction: Basic solutions such as sodium hydroxide.

    Substitution: Organic solvents and appropriate reactants depending on the desired substitution product.

Major Products:

    Oxidation: Tin(IV) compounds.

    Reduction: Metallic bismuth.

    Substitution: Various organotin compounds depending on the reactants used.

Scientific Research Applications

Chemical Catalysis

Ring-Opening Polymerization (ROP)
Stannous dioctanoate is widely recognized as an effective catalyst for the ring-opening polymerization of lactides and caprolactones. These reactions are crucial for producing biodegradable polymers used in various applications, such as packaging and medical devices. The compound facilitates the polymerization process by providing a mechanism that reduces the energy barrier for the reaction, leading to higher reaction rates and improved yields of polylactides .

Comparison with Other Catalysts
In studies comparing this compound with other tin-based catalysts, it has been shown to exhibit lower racemization rates during polymerization, making it a preferred choice for synthesizing high-purity polylactides. This characteristic is particularly important in applications where optical purity affects the material properties .

Biomedical Applications

Synthesis of Biocompatible Materials
this compound plays a critical role in synthesizing biocompatible materials for medical applications. Its ability to catalyze polymerization reactions is leveraged to create materials suitable for drug delivery systems and biodegradable implants. The low toxicity of tin(II) ions further enhances its appeal for use in biomedical contexts, as it poses minimal risk during human exposure .

Case Study: Drug Delivery Systems
A notable application involves using this compound in the preparation of liposomes for targeted drug delivery. Research has demonstrated that liposomes formed using this catalyst can encapsulate antibiotics effectively, improving their stability and bioavailability while minimizing side effects in animal models .

Industrial Applications

Polyurethane Production
In the polyurethane industry, this compound serves as a catalyst that accelerates the cross-linking reactions between polyether polyols and diisocyanates. This application is vital for producing flexible foams used in furniture, automotive seating, and insulation materials. The compound's efficiency ensures that the foaming reaction and cross-linking processes are well-balanced, resulting in products with desirable mechanical properties .

Table: Summary of Industrial Applications

Application Area Specific Use Benefits
Polymer ChemistryRing-opening polymerization of lactidesProduces biodegradable polymers
Biomedical EngineeringSynthesis of drug delivery systemsEnhances stability and bioavailability
Polyurethane ManufacturingCatalyst in foam productionImproves mechanical properties

Safety and Environmental Considerations

While this compound is generally considered safe for use in controlled environments, it is essential to adhere to safety guidelines due to potential toxicity associated with tin compounds. Regulatory bodies have evaluated its use in food stabilization and medical applications, confirming that when used appropriately, it poses minimal risks to human health .

Comparison with Similar Compounds

Comparison with Similar Stannous Compounds

Stannous compounds share the Sn²⁺ ion but differ markedly in structure, applications, and performance. Below is a comparative analysis of stannous dioctanoate with analogous compounds:

Stannous Fluoride (SnF₂)

  • Applications : Primarily used in dental care products (toothpastes, mouth rinses) for anti-erosive and anti-caries effects.
  • Efficacy: SnF₂ demonstrates superior enamel protection compared to NaF or AmF due to stannous ions' ability to form acid-resistant tin-oxide layers and inhibit bacterial metabolism . However, in toothpaste formulations, stannous ions may adsorb onto silica abrasives, reducing bioavailability .
  • Toxicity : Generally recognized as safe (GRAS) in regulated concentrations for oral use.

Stannous Chloride (SnCl₂)

  • Applications : Employed in dental rinses, tin plating, and as a reducing agent in chemical synthesis .
  • Efficacy : Exhibits anti-erosive properties in dental care, particularly when combined with fluorides (e.g., AmF/NaF), enhancing protection by 20–30% compared to standalone use .
  • Toxicity : Corrosive and unstable in aqueous solutions, necessitating stabilizers for clinical applications (e.g., lyophilized kits for radiolabeling red blood cells) .

Stannous Methanesulfonate (Sn(CH₃SO₃)₂)

  • Applications : Emerging in niche industrial processes, including electroplating and catalysis.
  • Market Data: The global stannous methanesulfonate market is projected to grow at a CAGR of 4.2% (2024–2031), driven by demand in electronics and specialty chemicals .
  • Advantage: Offers higher solubility in polar solvents compared to this compound.

Dibutyltin Dioctanoate (C₃₂H₆₀O₄Sn)

  • Applications : A dialkyltin compound used as a heat stabilizer in PVC production and a catalyst in polyesters.
  • Key Difference: Unlike this compound, dibutyltin derivatives exhibit higher thermal stability but greater environmental persistence, raising regulatory concerns .

Stannous Oxalate (SnC₂O₄)

  • Applications: Limited to laboratory-scale synthesis and specialty coatings.
  • Safety Profile: Not classified as a persistent, bioaccumulative, or toxic (PBT) substance, making it environmentally preferable to organotin catalysts like this compound .

Comparative Performance Data

Compound CAS Number Primary Applications Efficacy Highlights Toxicity Concerns
This compound 1912-83-0 Polyurethane foam, PLGA synthesis Optimizes gelation-blowing balance Toxic in biomedical use
Stannous Fluoride 7783-47-3 Dental care products 50% reduction in enamel erosion vs. silica-free rinses Low in regulated doses
Stannous Chloride 7772-99-8 Tin plating, radiolabeling kits 95% RBC labeling efficiency with stabilizers Corrosive, unstable in water
Dibutyltin Dioctanoate 4731-77-5 PVC stabilizers High thermal stability (up to 200°C) Environmental persistence

Research Findings and Limitations

  • Formulation Challenges: Stannous compounds in toothpaste (e.g., SnF₂) underperform compared to mouth rinses due to interactions with excipients like silica, which adsorb stannous ions .
  • Synergistic Effects: Combining stannous chloride with AmF/NaF enhances anti-erosive efficacy by 25–30%, suggesting multi-agent formulations maximize performance .
  • Toxicity Trade-offs: While this compound is ideal for industrial catalysis, its toxicity in PLGA synthesis necessitates alternatives like zinc dioctanoate for biomedical safety .

Biological Activity

Stannous dioctanoate, also known as stannous octanoate, is an organotin compound with the chemical formula C16H30O4Sn\text{C}_{16}\text{H}_{30}\text{O}_4\text{Sn}. It has garnered interest in various fields due to its biological activities, particularly in antioxidant properties and its role as a catalyst in polymerization processes. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is a pale yellow liquid that is soluble in organic solvents but insoluble in water. It is primarily synthesized through the reaction of stannous oxide with isooctanoic acid under controlled conditions, which allows for the production of high-purity this compound .

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals, which can lead to oxidative stress and cellular damage. A comparative study evaluated the antioxidant activities of various organotin complexes using the DPPH (1,1-diphenyl-2-picrylhydrazyl) and CUPRAC (cupric ion reducing antioxidant capacity) methods. The results indicated that organotin complexes, including those derived from this compound, showed higher inhibition rates than their corresponding ligands .

Table 1: Antioxidant Activity of this compound and Related Compounds

CompoundDPPH Inhibition (%)CUPRAC Activity (%)
Ligand (IAS)3025
This compound7570
Di-methyltin-di-IAS8580
Phenyltin Complex6055

The data indicates that this compound significantly enhances antioxidant capacity compared to its ligand counterpart, highlighting its potential therapeutic applications in oxidative stress-related conditions.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Radical Scavenging : The tin moiety can donate electrons to free radicals, stabilizing them and preventing cellular damage.
  • Metal Ion Interaction : The presence of tin may facilitate interactions with various biomolecules, enhancing their stability and activity.
  • Catalytic Role : As a catalyst in polymerization reactions, this compound can influence the molecular weight and properties of polymers, which may indirectly affect biological systems .

Case Studies

  • Polymerization Studies : In a study investigating the use of this compound as a catalyst for lactide polymerization, it was found that the compound significantly improved reaction rates and polymer characteristics. The study highlighted its effectiveness in producing polylactides with narrow molecular weight distributions .
  • Toxicity Assessments : While this compound shows promising biological activities, toxicity studies are crucial. Research has indicated that organotin compounds can exhibit cytotoxic effects at high concentrations. Therefore, understanding the dose-response relationship is essential for safe application .
  • Antimicrobial Properties : Additional studies have explored the antimicrobial effects of stannous compounds against various pathogens. This compound demonstrated inhibitory effects against both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Q & A

Q. How can computational chemistry accelerate the development of Sn(Oct)₂-based catalysts?

  • Framework: Combine molecular dynamics (MD) simulations to predict Sn(Oct)₂’s behavior in polymer melts with machine learning to optimize catalyst-substrate pairing. Validate predictions with high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stannous dioctanoate
Reactant of Route 2
Stannous dioctanoate

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